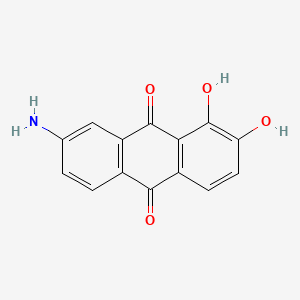

7-Amino-1,2-dihydroxyanthra-9,10-quinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9NO4 |

|---|---|

Molecular Weight |

255.229 |

IUPAC Name |

7-amino-1,2-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO4/c15-6-1-2-7-9(5-6)13(18)11-8(12(7)17)3-4-10(16)14(11)19/h1-5,16,19H,15H2 |

InChI Key |

OYENGYUTGKDTRP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3O)O |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

¹H NMR and ¹³C NMR spectroscopy would be crucial for mapping the carbon-hydrogen framework of 7-Amino-1,2-dihydroxyanthra-9,10-quinone.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthraquinone (B42736) core. The chemical shifts and coupling constants (J-values) of these protons would provide information about their relative positions and the substitution pattern. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts could be influenced by solvent and temperature.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbons (C9 and C10) would be expected in the downfield region (typically >180 ppm), while the aromatic carbons would resonate at lower chemical shifts. The specific positions of the amino and dihydroxy substituents would influence the chemical shifts of the adjacent carbon atoms.

A hypothetical data table for the expected NMR data is presented below. The actual values would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 | - | ~150-160 |

| C2 | - | ~145-155 |

| C3 | Aromatic Proton Signal | ~115-125 |

| C4 | Aromatic Proton Signal | ~120-130 |

| C5 | Aromatic Proton Signal | ~125-135 |

| C6 | Aromatic Proton Signal | ~130-140 |

| C7 | - | ~140-150 |

| C8 | Aromatic Proton Signal | ~110-120 |

| C9 | - | >180 |

| C10 | - | >180 |

| C4a | - | ~130-135 |

| C5a | - | ~130-135 |

| C8a | - | ~130-135 |

| C9a | - | ~110-115 |

| C1-OH | Hydroxyl Proton Signal | - |

| C2-OH | Hydroxyl Proton Signal | - |

| C7-NH₂ | Amino Proton Signal | - |

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following groups:

N-H stretching: Vibrations of the amino group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

C=O stretching: Strong absorption bands in the region of 1630-1680 cm⁻¹ characteristic of the quinone carbonyl groups.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations of the carbon-nitrogen bond, typically observed around 1250-1350 cm⁻¹.

C-O stretching: Vibrations of the carbon-oxygen bond of the hydroxyl groups, usually found in the 1000-1250 cm⁻¹ range.

A table summarizing the expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| O-H Stretch (Hydroxyl) | 3200-3600 (broad) |

| C=O Stretch (Quinone) | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-O Stretch | 1000-1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, a highly conjugated system, would be expected to exhibit several absorption bands in the ultraviolet and visible regions. The positions and intensities of these bands (λmax) are characteristic of the anthraquinone chromophore and are influenced by the auxochromic amino and hydroxyl groups. These substituents typically cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthraquinone. The observed transitions would likely be π → π* and n → π* in nature.

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₁₄H₉NO₄). The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, and H₂O, providing further structural evidence.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. This would offer an unambiguous confirmation of the compound's structure.

Vibrational Energy Distribution Analysis (VEDA) for IR Spectra Interpretation

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a detailed interpretation of infrared and Raman spectra. By calculating the potential energy distribution, VEDA can assign the contributions of individual internal coordinates (like bond stretching and angle bending) to each vibrational mode. This analysis would allow for a more precise assignment of the absorption bands observed in the experimental IR spectrum of this compound, leading to a deeper understanding of its vibrational properties.

Synthetic Methodologies and Chemical Transformations

Strategies for Anthraquinone (B42736) Core Synthesis with Specific Substituents

The creation of the anthraquinone core is the foundational step in the synthesis. Several classical and modern methods are employed to build this aromatic system, each offering distinct advantages in terms of yield, scalability, and tolerance for various substituents.

One of the most traditional and widely used methods for constructing the anthraquinone core is the Friedel-Crafts acylation. tandfonline.comroyalsocietypublishing.org This electrophilic aromatic substitution reaction typically involves the reaction of phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). royalsocietypublishing.org The reaction proceeds in two main stages: an initial acylation to form a 2-benzoylbenzoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the anthraquinone ring system. beilstein-journals.org

The choice of the substituted benzene starting material is critical for determining the substitution pattern on the final anthraquinone. However, these reactions can sometimes lead to mixtures of isomeric products, particularly when using polysubstituted benzenes. royalsocietypublishing.org The reaction conditions, such as temperature and catalyst loading, must be carefully controlled to optimize the yield of the desired isomer. royalsocietypublishing.org

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| AlCl₃ | Anhydrous, often in an organic solvent like dichloromethane | High reactivity, well-established | Requires stoichiometric amounts, moisture sensitive, can promote side reactions | royalsocietypublishing.org |

| AlCl₃/H₂SO₄ | Heterogeneous, mild conditions | High yield, short reaction time, readily available materials | Use of strong acid | cjcatal.com |

| Alum (KAl(SO₄)₂·12H₂O) | Aqueous media, ambient temperature | Inexpensive, non-toxic, "green" solvent (water) | May have limited substrate scope | tandfonline.com |

The Diels-Alder reaction provides a powerful and versatile route to highly functionalized anthraquinone precursors. royalsocietypublishing.org This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile, typically a substituted 1,4-naphthoquinone, to form a hydroanthraquinone intermediate. royalsocietypublishing.orgoup.com Subsequent oxidation or aromatization of this intermediate yields the final anthraquinone core.

This method offers excellent control over regioselectivity, which is often dictated by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.gov The reactions can be performed under mild conditions and tolerate a broad range of functional groups, making it a highly attractive strategy for the synthesis of complex, substituted anthraquinones. royalsocietypublishing.org For instance, the anthraquinone moiety of the potent antitumor antibiotic Dynemicin A was successfully synthesized using a Diels-Alder reaction as the key step. oup.comoup.com

A variation of the Friedel-Crafts acylation involves the use of a low-melting-point eutectic mixture of aluminum chloride and sodium chloride (AlCl₃:NaCl). tandfonline.comtandfonline.com This molten salt medium serves as both the catalyst and the solvent, allowing the reaction to be carried out at elevated temperatures without the need for an organic solvent. The eutectic mixture, typically in a 2:1 molar ratio of AlCl₃ to NaCl, forms the tetrachloroaluminate ion (AlCl₄⁻), which is the active catalytic species. researchgate.netnist.gov

This method is particularly useful for less reactive aromatic substrates, as the higher temperatures can drive the reaction to completion. tandfonline.com The preparation of the melt requires careful handling under anhydrous conditions, as AlCl₃ is highly hygroscopic. researchgate.net The NaCl and AlCl₃ are typically heated together under an inert atmosphere to form the melt before the reactants are introduced. researchgate.net

In a move towards more environmentally benign synthetic protocols, activated clays (B1170129) such as Montmorillonite (B579905) K10 have emerged as effective heterogeneous catalysts for anthraquinone synthesis. tandfonline.comnih.govijpsjournal.com These clays can function as both Brønsted and Lewis acid catalysts and can be used to promote Friedel-Crafts type acylations. ias.ac.in

The advantages of using clay catalysts include their low cost, reusability, operational simplicity, and reduced environmental impact. ijpsjournal.comijpsjournal.com The reactions can often be carried out under milder conditions than traditional methods. tandfonline.com For example, montmorillonite clay has been successfully used as a catalyst in the reaction between phthalic anhydride and substituted benzenes. tandfonline.com Furthermore, studies have shown the feasibility of clay-catalyzed conversion of polycyclic aromatic hydrocarbons like anthracene (B1667546) into their corresponding quinones. nih.govresearchgate.net

| Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Phthalic anhydride, Substituted benzene | Classic method, uses Lewis acid catalyst (e.g., AlCl₃) | tandfonline.comroyalsocietypublishing.org |

| Diels-Alder Cycloaddition | Conjugated diene, Substituted naphthoquinone | [4+2] cycloaddition, high regioselectivity, mild conditions | royalsocietypublishing.orgoup.com |

| Melt Method | Phthalic anhydride, Substituted benzene | Uses AlCl₃:NaCl molten salt as catalyst and solvent | tandfonline.comtandfonline.com |

| Activated Clay Catalysis | Phthalic anhydride, Substituted benzene | Heterogeneous catalysis, environmentally friendly, reusable catalyst | nih.govijpsjournal.com |

Introduction of Hydroxyl and Amino Functionalities

Once the appropriately substituted anthraquinone core is synthesized, the hydroxyl (-OH) and amino (-NH₂) groups must be introduced into the desired positions. This is typically achieved through electrophilic or nucleophilic substitution reactions. numberanalytics.com

The introduction of hydroxyl groups can be accomplished through various methods, including the replacement of a suitable leaving group, such as a halogen or a sulfonate group, with a hydroxide (B78521) source. The reactivity and regiochemistry of these substitutions are highly dependent on the existing substituents on the anthraquinone ring. numberanalytics.com Studies on anthraquinonyl glucosaminosides have shown that the number and position of hydroxyl groups significantly influence the molecule's properties. nih.gov

The amino group is often introduced by first performing a nitration reaction on the anthraquinone core, followed by the reduction of the resulting nitro group to an amine. Alternatively, direct amination can be achieved by reacting a haloanthraquinone with ammonia (B1221849) or an amine, often under pressure and at elevated temperatures (ammonolysis). google.com The chemistry of 2-aminoanthraquinones is well-developed, as they are crucial intermediates in the synthesis of many dyes. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates

Throughout the synthetic sequence, purification of the intermediate products is essential to ensure the success of subsequent steps and the purity of the final compound. A variety of standard and specialized techniques are employed.

Crystallization: This is a primary method for purifying solid intermediates. The choice of solvent is critical. A patent for purifying anthraquinone derivatives describes dissolving the crude product in a mixture of a sulfoxide (B87167) (like DMSO) and another solvent (like acetone) at elevated temperatures, followed by cooling to induce crystallization. epo.org

Extraction: Liquid-liquid extraction is commonly used to separate the desired product from impurities based on their differential solubilities in immiscible solvents. nih.gov For example, ethyl acetate (B1210297) and brine can be used to wash a reaction mixture, with the organic layer containing the product being dried with an agent like magnesium sulfate (B86663) (MgSO₄). depaul.edu Soxhlet extraction using a series of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate) can also be employed for successive separation of compounds from a solid matrix. depaul.edu

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a powerful technique for separating closely related compounds. royalsocietypublishing.org The crude product is loaded onto a column of silica gel, and a solvent or a mixture of solvents (eluent) is passed through, carrying the different components at different rates.

Acid-Base Treatment: For acidic or basic compounds, purification can be achieved by converting them into their salts. For instance, a carboxylic acid-substituted anthraquinone can be suspended in a solvent and treated with a base to form a salt, which can be separated by filtration. The purified salt is then treated with a mineral acid to regenerate the pure carboxylic acid compound. epo.org

Oxidative Treatment: Crude anthraquinones produced via the Diels-Alder pathway can be purified by oxidation in an aqueous medium containing a hypochlorite, which helps to remove colored impurities and improve purity. google.com

Derivatization and Chemical Modification Studies

The chemical architecture of amino-dihydroxy-anthraquinones, featuring nucleophilic amino groups, acidic hydroxyl functions, and an electrophilic quinone system, offers multiple avenues for derivatization and modification.

Functional Group Transformations

The amino and hydroxyl moieties on the anthraquinone ring are primary sites for functional group interconversion, enabling the synthesis of a diverse array of derivatives.

Acylation and Amidation: The amino group of aminoanthraquinones is readily acylated to form amides. For instance, various aminoanthraquinones can be reacted with reagents like anthraquinone-2-carbonyl chloride to create more complex structures. nih.gov This derivatization is often used to tag amines for analytical purposes, such as in HPLC, by introducing a chromophoric or electroactive anthraquinone group. nih.gov Similarly, reactions with heterocyclic carbonyl chlorides, such as 1H-benzimidazole-2-carbonyl chloride in the presence of a base like sodium hydride (NaH), yield N-(dioxoanthracenyl)-1H-benzimidazole-2-carboxamide derivatives.

Methylation and Acylation of Hydroxyl Groups: The hydroxyl groups on the anthraquinone scaffold can be transformed to alter the molecule's properties. For example, in the synthesis of aminoanthraquinone derivatives from 1,4-dihydroxyanthraquinone (Quinizarin), the hydroxyl groups are sometimes first methylated to form methoxy (B1213986) derivatives or acylated to form acetates. nih.govnih.govmdpi.com These protecting groups can then be removed or modified in subsequent steps. For example, the reduction of an acyl group on an anthraquinone derivative by butylamine (B146782) has been observed, demonstrating that reaction conditions must be carefully selected to achieve the desired transformation. mdpi.com

Synthesis of Analogues and Prodrug Strategies (mechanistic focus)

The synthesis of analogues is crucial for developing new therapeutic agents and molecular probes. The strategies often involve multi-step sequences that build upon the core anthraquinone structure.

A common mechanistic approach involves the initial modification of a readily available precursor, like 1,4-dihydroxyanthraquinone, followed by the introduction of the amino group. nih.govnih.gov For example, 1,4-dihydroxyanthraquinone can be subjected to methylation, reduction, and acylation to yield intermediates such as 1,4-dimethoxyanthracene-9,10-dione and 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. nih.govnih.govmdpi.com These intermediates are then treated with an amine, such as butylamine, in the presence of a catalyst like iodobenzene (B50100) diacetate (PhI(OAc)₂). nih.gov The proposed mechanism for this amination suggests that the catalyst facilitates the nucleophilic attack of the amine onto the anthraquinone ring. nih.gov

Another strategy for creating analogues involves the direct condensation of substituted benzophenones. For instance, 1-aminoanthraquinone (B167232) can be synthesized from a 2-substituted benzophenone (B1666685) dicarboxylic acid, which undergoes ring closure followed by ammonolysis (replacement of the substituent with an amino group) and subsequent decarboxylation. google.com This highlights the importance of ring-closure reactions in building the fundamental tricyclic anthraquinone system.

Table 1: Synthesis of Aminoanthraquinone Analogues

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | 1. (CH₃)₂SO₄, K₂CO₃ 2. BuNH₂, PhI(OAc)₂ | 1-(Butylamino)-4-methoxyanthracene-9,10-dione | Methylation, Amination | nih.gov |

| 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate | BuNH₂, PhI(OAc)₂ | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | Amination, Reduction | mdpi.com |

| 2-Substituted Benzophenone Dicarboxylic Acid | 1. Oleum (Ring Closure) 2. NH₃ (Ammonolysis) 3. Heat, Copper (Decarboxylation) | 1-Aminoanthraquinone | Cyclization, Ammonolysis, Decarboxylation | google.com |

Photochemical Reactivity and Transformations

The photochemical behavior of anthraquinones is a key aspect of their chemistry, with applications in photodynamic therapy and materials science. Upon UV irradiation, the quinone moiety can generate reactive oxygen species (ROS), such as the superoxide (B77818) anion radical. nih.gov This property is harnessed in certain analytical methods where anthraquinone-tagged molecules are irradiated post-separation by HPLC, and the resulting ROS reacts with a chemiluminescent agent like luminol (B1675438) to produce a detectable signal. nih.gov

Studies on 1,8-dihydroxyanthraquinone (DHAQ) using laser flash photolysis have shown that it can be excited to a triplet state (³DHAQ*). nih.gov This excited state is efficiently quenched by aromatic amines, such as triphenylamine (B166846) and N,N-dimethylaniline, through a photoinduced electron transfer mechanism. nih.gov The rate of this quenching process is dependent on the electron-donating ability of the amine. nih.gov While this study was not performed on the 7-amino-1,2-dihydroxy isomer, it suggests that the amino group within the same molecule could potentially interact with the excited quinone system, leading to intramolecular photochemical pathways.

Electrophilic and Nucleophilic Substitution Reactions

The anthraquinone nucleus is generally electron-deficient due to the two carbonyl groups, making it susceptible to nucleophilic attack. Conversely, the presence of activating groups like amino and hydroxyl functions can direct electrophilic substitution.

Nucleophilic Substitution: The synthesis of many aminoanthraquinone derivatives relies on nucleophilic substitution reactions. nih.govnih.govmdpi.com Amines can act as nucleophiles, displacing leaving groups or substituting hydrogen atoms on the anthraquinone ring, particularly when activated by a catalyst. nih.gov For example, the reaction of 1,4-dimethoxyanthracene-9,10-dione with butylamine proceeds via a nucleophilic substitution mechanism to yield mono- and di-substituted amino products. nih.govmdpi.com The regioselectivity and extent of substitution can be controlled by reaction temperature and time. nih.gov

Biosynthetic Pathways and Natural Occurrence if Applicable

Polyketide Pathway Intermediates and Enzymes

The polyketide pathway is a major route for the biosynthesis of a wide array of aromatic natural products in fungi, bacteria, and some plants. nih.govbohrium.com This pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to form a linear polyketide chain, which then undergoes cyclization and aromatization to yield the characteristic anthraquinone (B42736) scaffold. researchgate.net

In fungi, non-reducing polyketide synthases (NR-PKSs) are primarily responsible for anthraquinone biosynthesis. bohrium.comrsc.org These large, multifunctional enzymes contain several domains, including a starter unit-ACP transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP) domain. rsc.org The process is initiated with an acetyl-CoA starter unit, followed by the addition of seven malonyl-CoA extender units to form an octaketide intermediate. researchgate.net This octaketide chain undergoes a series of cyclization and dehydration reactions, catalyzed by the PT domain and other associated enzymes, to form key intermediates like atrochrysone (B1255113) carboxylic acid. nih.govrsc.org Subsequent enzymatic modifications, such as decarboxylation, hydroxylation, and oxidation, lead to the diverse array of naturally occurring anthraquinones like emodin (B1671224) and chrysophanol. fu-berlin.debohrium.com

Bacteria, particularly actinobacteria, utilize type II polyketide synthases for anthraquinone production. bohrium.com These are multi-enzyme complexes where each catalytic function is carried out by a separate polypeptide. fu-berlin.de

Shikimate Pathway Derivations

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and a variety of other secondary metabolites in plants, bacteria, and fungi. wikipedia.org For anthraquinones found in plants of the Rubiaceae family, the shikimate pathway provides the building blocks for one of the aromatic rings and a portion of the quinone ring. researchgate.netresearchgate.net

The biosynthesis of the anthraquinone core via this pathway commences with chorismate, a key branch-point intermediate of the shikimate pathway. nih.govwikipedia.org The key steps are as follows:

Formation of Isochorismate: Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). This is a crucial regulatory step in the biosynthesis of anthraquinones in cell cultures of Morinda citrifolia. nih.gov

Synthesis of o-Succinylbenzoic Acid (OSB): Isochorismate then reacts with α-ketoglutarate in a reaction catalyzed by OSB synthase to yield o-succinylbenzoic acid. researchgate.net

Cyclization to form 1,4-Dihydroxy-2-naphthoic Acid (DHNA): OSB is activated by CoA and subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone nucleus. researchgate.net

Prenylation and Ring Closure: The C-ring of the anthraquinone is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov DHNA is prenylated, and subsequent cyclization and aromatization reactions lead to the formation of the final anthraquinone structure. researchgate.net

The 1,2-dihydroxy substitution pattern of 7-Amino-1,2-dihydroxyanthra-9,10-quinone strongly suggests a shikimate pathway origin. The introduction of the amino group at the C-7 position is not a common feature of natural anthraquinones and could potentially occur through a transamination reaction on a keto-intermediate or hydroxylation followed by amination, though the specific enzymes for such a transformation in this context are unknown.

Comparison with Biosynthesis of Related Natural Anthraquinones (e.g., Alizarin)

A valuable comparison can be drawn with the biosynthesis of alizarin (B75676), a well-known 1,2-dihydroxyanthraquinone found in the roots of the madder plant (Rubia tinctorum). nih.govwikipedia.org The biosynthesis of alizarin is a classic example of the shikimate pathway in action for anthraquinone formation. wikipedia.org

The pathway to alizarin mirrors the general shikimate-derived anthraquinone biosynthesis:

Rings A and B are formed from shikimic acid via chorismate and o-succinylbenzoic acid. researchgate.netwikipedia.org

The C-ring is derived from mevalonic acid, which provides the isoprene (B109036) unit in the form of DMAPP. wikipedia.org

Key intermediates include 1,4-dihydroxy-2-naphthoic acid. nih.gov

The structural similarity between alizarin and this compound lies in the shared 1,2-dihydroxyanthraquinone core. The key difference is the presence of an amino group at the C-7 position in the latter. In the biosynthesis of alizarin, the positions corresponding to the second aromatic ring are unsubstituted. This suggests that if this compound were a natural product, its biosynthesis would likely involve an additional enzymatic step, such as the action of an aminotransferase, on a common intermediate shared with the alizarin pathway or on the final alizarin molecule itself. However, there is currently no direct evidence for such a pathway in nature.

Mechanistic Investigations of Molecular and Cellular Interactions in Vitro/in Silico

Interaction with Nucleic Acids

The planar aromatic structure of anthraquinones is a key feature that facilitates their interaction with DNA. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, leading to the disruption of DNA replication and transcription.

DNA Intercalation Studies

DNA intercalation is a primary mechanism of action for many anthraquinone (B42736) derivatives. This process involves the insertion of the planar anthraquinone ring system between the base pairs of the DNA double helix. This insertion causes a distortion in the DNA structure, which can interfere with the binding of DNA polymerases and topoisomerases, ultimately inhibiting DNA replication and repair. For instance, the well-known anticancer drug mitoxantrone, an anthracenedione, functions as a DNA intercalator. wikipedia.org Spectroscopic and in silico analyses of several dihydroxyanthraquinones, such as alizarin (B75676) (1,2-dihydroxyanthraquinone) and quinizarin (B34044) (1,4-dihydroxyanthraquinone), indicate that they interact with DNA, with some demonstrating the potential to intercalate. nih.gov While direct intercalation studies for 7-Amino-1,2-dihydroxyanthra-9,10-quinone are not available, its planar structure suggests a potential for this type of interaction.

DNA Synthesis Inhibition Mechanisms

The inhibition of DNA synthesis by anthraquinone derivatives is often a direct consequence of their interaction with DNA. By intercalating into the DNA helix, these compounds can create a physical barrier that blocks the progression of DNA polymerase. nih.gov Furthermore, some anthraquinones are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils during replication. wikipedia.orgnih.gov By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to the accumulation of double-strand breaks in the DNA, triggering cell cycle arrest and apoptosis. nih.gov Studies on dihydroxyanthraquinone analogues have shown a correlation between their antiproliferative activity and their ability to inhibit DNA synthesis, with the potency of inhibition being related to the number and position of hydroxyl groups. nih.gov

G-quadruplex Stabilization and Interaction

G-quadruplexes are four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, leading to cellular senescence and apoptosis. nih.govnih.gov The planar aromatic core of anthraquinones makes them suitable candidates for binding to and stabilizing G-quadruplexes, primarily through π-π stacking interactions with the G-quartets. nih.govnih.gov While specific data for this compound is lacking, various amino- and hydroxy-substituted anthraquinones have been shown to be effective G-quadruplex stabilizers. nih.govnih.gov

DNA Cleavage Activity (mechanistic studies)

Certain anthraquinone derivatives can induce DNA cleavage. This can occur through two primary mechanisms: oxidative damage or topoisomerase II poisoning. Some anthraquinones can generate reactive oxygen species (ROS) through redox cycling, which can then lead to oxidative damage to the DNA backbone, resulting in strand breaks. Alternatively, as mentioned previously, many anthraquinones function as topoisomerase II inhibitors. nih.gov By trapping the enzyme in its cleavage complex with DNA, they effectively convert a transient intermediate into a permanent DNA double-strand break. nih.gov The specific mechanism of DNA cleavage is highly dependent on the substituents on the anthraquinone core.

Protein Binding and Enzyme Modulation

The biological activity of anthraquinones is also influenced by their interactions with various proteins, including enzymes and transport proteins like serum albumin.

Binding to Serum Albumin (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and other xenobiotics. mdpi.commdpi.com The binding of a compound to HSA can significantly affect its bioavailability, half-life, and distribution. nih.gov Anthraquinone derivatives have been shown to bind to HSA, with the binding affinity influenced by the nature and position of their substituents. nih.gov For instance, studies with the anthraquinone dye alizarin complexone have demonstrated binding to Sudlow's site I on HSA with a high affinity. nih.gov The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. nih.gov The presence of amino and hydroxyl groups on this compound suggests it would likely bind to HSA, though the specific affinity and binding site have not been experimentally determined.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase I, Aurora Kinase A)

The anthraquinone scaffold is a well-established pharmacophore known to interact with various enzymes, including those critical to cell division and DNA topology.

Topoisomerase I Inhibition: Topoisomerases are crucial enzymes that manage DNA supercoiling, making them significant targets in cancer therapy. Anthraquinone derivatives, particularly those with amino and hydroxyl substitutions, have been investigated for their inhibitory effects. Studies on anthracenyl-amino acid conjugates have shown that these molecules can act as potent catalytic inhibitors of topoisomerase II, and in some cases, topoisomerase I. nih.gov For instance, a serine-conjugated anthraquinone was identified as a dual catalytic inhibitor of both topoisomerase I and II, while a tyrosine conjugate was found to stabilize the topoisomerase I-DNA cleavable complex. nih.gov These findings suggest that the interaction is highly specific, depending on the nature and conformation of the amino acid substituent. nih.gov The activity of such compounds often correlates with their ability to bind or intercalate into the DNA double helix. thieme-connect.de For this compound, the presence of the amino and hydroxyl moieties provides potential sites for hydrogen bonding and electrostatic interactions within the enzyme-DNA complex, suggesting a plausible, though not yet demonstrated, mechanism for topoisomerase I inhibition.

Aurora Kinase A Inhibition: Aurora Kinase A (AURKA) is a key serine/threonine kinase that regulates mitotic events, and its inhibition is a therapeutic strategy, particularly in cancers with MYCN amplification like neuroblastoma. nih.gov Specific inhibitors of AURKA can disrupt its complex with MYCN, leading to MYCN protein degradation and tumor regression. nih.gov While a range of chemical entities have been developed as AURKA inhibitors, current scientific literature based on the available search results does not establish a direct inhibitory mechanism for this compound against Aurora Kinase A.

Modulation of Signal Transduction Pathways (e.g., Cdk5, FAK, aPKC)

The ability of a compound to modulate intracellular signal transduction pathways is fundamental to its pharmacological profile. There is limited specific information in the available research regarding the direct modulation of Cyclin-dependent kinase 5 (Cdk5), Focal Adhesion Kinase (FAK), or atypical Protein Kinase C (aPKC) by this compound. However, the broader class of anthraquinones is known to influence cellular signaling, often secondary to other effects such as the generation of reactive oxygen species (ROS), which can in turn activate stress-related pathways like the JNK signaling cascade.

Antioxidant and Pro-oxidant Activity Mechanisms

Quinones, including anthraquinones, are redox-active molecules capable of acting as both antioxidants by neutralizing free radicals and as pro-oxidants by generating them. This dual capacity is highly dependent on the molecular structure and the cellular environment.

The antioxidant potential of anthraquinones is often attributed to the hydrogen-donating ability of their hydroxyl groups. Studies on closely related 1,2-dihydroxyanthraquinones (alizarin) and other analogs like purpurin (B114267) have demonstrated significant antioxidant activity. ebi.ac.ukebi.ac.uk These compounds can scavenge free radicals, a property that is critical for protecting cells from oxidative damage. A chemical structure-activity relationship study revealed that the two hydroxyl groups at the C-1 and C-2 positions of the anthraquinone core play a crucial role in this activity. ebi.ac.ukebi.ac.uk Given its identical 1,2-dihydroxy substitution pattern, this compound is predicted to possess similar free radical scavenging capabilities. The addition of the C-7 amino group may further modulate this antioxidant potential.

In their pro-oxidant role, anthraquinones can undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻). This initiates a cascade that generates other reactive oxygen species (ROS), contributing to cellular oxidative stress. This mechanism is a key component of the cytotoxic effects of some anthraquinone-based anticancer agents. The 1,2-dihydroxy arrangement on the anthraquinone ring of this compound, combined with the amino group, likely influences its redox potential and its capacity to participate in such cycles, thereby modulating intracellular ROS levels.

The arrangement of hydroxyl and carbonyl groups on the anthraquinone nucleus creates ideal pockets for chelating metal ions. The 1,2-dihydroxy (catechol) moiety, as present in this compound, is a particularly effective chelation site. Studies on alizarin (1,2-dihydroxyanthraquinone) have confirmed its ability to chelate divalent cations like calcium (Ca²⁺). ebi.ac.ukebi.ac.uk Spectroscopic and theoretical studies have shown that chelation preferentially occurs at the deprotonated 1,2-dihydroxy site. ebi.ac.uk This chelating property can have significant biological consequences; for example, the binding of Ca²⁺ by alizarin has been shown to inhibit biofilm formation in Staphylococcus aureus. ebi.ac.ukebi.ac.uk Similarly, other dihydroxyanthraquinones like quinizarin (1,4-dihydroxy) have been studied for their interaction with trivalent ions such as iron (Fe³⁺). thegoodscentscompany.com The ability to bind redox-active metals like iron can influence redox cycling, potentially sequestering the metal and preventing it from participating in ROS-generating reactions like the Fenton reaction, or alternatively, forming a complex that itself is redox-active.

Cellular Uptake Mechanisms (preclinical, in vitro focus)

Data Tables

Table 1: Summary of Investigated Activities of Structurally Related Anthraquinones

| Compound | Structure | Investigated Activity | Key Finding | Reference |

|---|---|---|---|---|

| Alizarin | 1,2-Dihydroxyanthraquinone | Antioxidant, Enzyme Inhibition, Metal Chelation | Possesses antioxidant properties and chelates Ca²⁺ via its 1,2-dihydroxy groups, which is critical for its anti-biofilm activity. | ebi.ac.ukebi.ac.uk |

| Purpurin | 1,2,4-Trihydroxyanthraquinone | Antioxidant, Enzyme Inhibition | Showed the strongest antioxidant effects among several tested anthraquinones. | ebi.ac.ukebi.ac.uk |

| Quinizarin | 1,4-Dihydroxyanthraquinone | Metal Chelation | Investigated for its interaction with metal ions like Fe³⁺. | thegoodscentscompany.comnih.gov |

Membrane Interaction and Permeability Studies

Direct research on the membrane interaction and permeability of this compound is not available in the reviewed scientific literature. However, the behavior of this molecule can be inferred by examining its structural analogues.

The fundamental structure, 1,2-dihydroxyanthraquinone (alizarin), and other hydroxylated anthraquinones like emodin (B1671224), are known to interact with and penetrate bacterial membranes. This interaction is considered a key part of their antimicrobial mechanism. Studies have shown that the hydroxyl groups, particularly at the C-1 and C-2 positions, are essential for disrupting the bacterial membrane. nih.gov For instance, emodin has been reported to penetrate phospholipid bilayers, which increases the permeability of the cell membrane and leads to the leakage of cellular contents. researchgate.net The introduction of long aliphatic chains to the anthraquinone structure can further enhance its lipophilicity, making it easier to bind to and disrupt the biofilm and membrane. nih.gov

Inhibition of Microbial Virulence Factors (e.g., antibiofilm, anti-hemolytic)

There is no specific information regarding the anti-hemolytic or antibiofilm activity of this compound. The discussion of its potential activity is therefore based on structure-activity relationships established for similar anthraquinone derivatives.

Antibiofilm Activity: The 1,2-dihydroxyanthraquinone (alizarin) substructure is strongly implicated in the inhibition of bacterial biofilm formation. Research has demonstrated that hydroxyl groups at the C-1 and C-2 positions of the anthraquinone skeleton are critical for this activity. researchgate.net Alizarin, along with other related compounds like purpurin (1,2,4-trihydroxyanthraquinone), significantly inhibits biofilm formation in bacteria such as Staphylococcus aureus at concentrations lower than their minimum inhibitory concentration (MIC) for growth. researchgate.netnih.gov This indicates that the antibiofilm effect is not merely a consequence of bactericidal activity. researchgate.net

The addition of a 7-amino group to this core structure could modulate this activity. The influence of substituents on the antibiofilm properties of anthraquinones is complex; however, the core 1,2-dihydroxy arrangement appears to be a key determinant. researchgate.net

| Compound | Substituents | Concentration | Biofilm Inhibition (%) | Reference |

|---|---|---|---|---|

| Alizarin | 1,2-dihydroxy | 10 µg/ml | ~70% | researchgate.net |

| Purpurin | 1,2,4-trihydroxy | 10 µg/ml | Significant Inhibition | researchgate.net |

| Quinalizarin | 1,2,5,8-tetrahydroxy | 10 µg/ml | Significant Inhibition | researchgate.net |

| Emodin | 1,3,8-trihydroxy-6-methyl | 10 µg/ml | ~70% | researchgate.net |

Anti-hemolytic Activity: Information regarding the anti-hemolytic activity of anthraquinones is less prevalent in the literature compared to their antibacterial or antibiofilm effects. Therefore, it is not possible to form a reasonable hypothesis on the potential anti-hemolytic properties of this compound without direct experimental evidence.

Uncoupling of Electron Transfer and ATP Synthesis (e.g., in sulfate-reducing bacteria)

Specific studies detailing the effect of this compound on electron transfer and ATP synthesis in sulfate-reducing bacteria (SRB) have not been identified. However, the broader class of anthraquinones has been investigated for this purpose.

Several anthraquinone derivatives are known to inhibit respiratory sulfate (B86663) reduction in SRB. The proposed mechanism for this inhibition is the uncoupling of ATP synthesis from the electron transfer chain. nih.govnih.gov For example, 1,8-dihydroxyanthraquinone has been shown to inhibit hydrogen-dependent sulfate respiration, and experiments with vesicle preparations confirmed its role as an uncoupling agent. nih.gov Similarly, the anthraquinone emodin has been found to inhibit electron flow and dissipate the proton motive force in Escherichia coli, which are hallmarks of uncoupling agents. nih.gov

Interestingly, one patent reported that 1,2-dihydroxyanthraquinone (alizarin), the core of the compound , was inactive or required very high concentrations to inhibit sulfide (B99878) production by SRB. google.com This suggests that the specific substitution pattern is critical for this biological activity. The presence of the 7-amino group on the 1,2-dihydroxyanthraquinone scaffold would introduce a modification whose effect on uncoupling activity is unknown. It could potentially alter the compound's redox properties or its ability to shuttle protons across the membrane, but without experimental data, this remains speculative.

| Compound | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| 1,8-Dihydroxyanthraquinone | Sulfate-Reducing Bacteria | Inhibition of sulfate respiration; uncoupling of ATP synthesis | nih.govnih.gov |

| Emodin | Escherichia coli | Inhibition of electron transfer and dissipation of proton motive force | nih.gov |

| Emodinanthrone | Escherichia coli | Inhibition of electron transfer and dissipation of proton motive force | nih.gov |

| 1,2-Dihydroxyanthraquinone | Sulfate-Reducing Bacteria | Reported as inactive or requiring high concentrations for inhibition | google.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between computational cost and accuracy for studying the ground-state properties of molecules. mdpi.com This method is used to calculate the total energy of a system based on its electron density, which in turn allows for the determination of optimized molecular geometry, electronic distribution, and reactivity descriptors.

Furthermore, DFT is used to compute various electronic properties that are crucial for predicting reactivity. These include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attacks. nih.gov For 7-Amino-1,2-dihydroxyanthra-9,10-quinone, the MEP would likely show negative potential around the oxygen atoms of the quinone and hydroxyl groups, and potentially around the nitrogen of the amino group, indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov

The Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.gov In contrast, a large gap implies higher stability.

For anthraquinone (B42736) derivatives, the HOMO-LUMO gap is a significant factor in their biological and electronic properties. For example, in a study of 1,5-di(thien-2-yl)-9,10-anthraquinone (AQTh), the calculated HOMO-LUMO gap was 3.1 eV. researchgate.net Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, and softness, provide further insights into molecular behavior. researchgate.netmaterialsciencejournal.org A study on a series of pyran derivatives demonstrated that lower electron affinity values suggest more significant chemical reactivity with nucleophiles. materialsciencejournal.org

The table below illustrates the type of data obtained from a HOMO-LUMO analysis, using hypothetical values for this compound based on related compounds.

| Parameter | Value (eV) | Significance for this compound |

| EHOMO | -6.5 | Indicates electron-donating capability. |

| ELUMO | -2.8 | Indicates electron-accepting capability. |

| ΔE (Gap) | 3.7 | Reflects chemical reactivity and kinetic stability. |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). frontiersin.org This method is central to structure-based drug design, helping to understand the physicochemical mechanisms of protein-ligand interactions. nih.gov

The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. This analysis reveals plausible binding modes and highlights key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. researchgate.net

Studies on anthraquinone derivatives have successfully used molecular docking to explore their potential as enzyme inhibitors. For example, in a study of anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), a key enzyme in cancer cell metabolism, molecular docking identified crucial amino acid residues for binding, such as F22, K100, W115, and R116. nih.gov A docking study of this compound would follow a similar path. The molecule's 3D structure would be generated and placed into the active site of a target protein. The resulting docking scores and interaction patterns would provide a hypothesis about its binding affinity and mechanism of action, guiding further experimental validation.

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex. MD simulations model the physical movement of atoms and molecules over a specific period, providing a view of the system's dynamic behavior. nih.gov

For ligand-protein complexes, MD simulations can validate the stability of the binding pose obtained from docking. If a ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. These simulations were applied to anthraquinone derivatives targeting PGAM1, confirming the binding mode and helping to elucidate the structure-activity relationships. frontiersin.orgnih.gov MD simulations can also reveal the role of specific amino acid residues and the importance of phenomena like hydrogen bonding in the ligand's binding process. nih.gov For this compound, an MD simulation would be a critical step after docking to understand the flexibility of the ligand in the binding pocket and the stability of its interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain mechanistic insights into which structural properties are essential for activity. mdpi.commdpi.com

The process involves calculating a set of molecular descriptors—numerical values that encode different physicochemical properties of the molecules—and then using statistical methods to build a regression or classification model. mdpi.comresearchgate.net In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D fields (steric, electrostatic, hydrophobic, etc.) around the molecules are correlated with activity. frontiersin.orgnih.gov

Studies on anthraquinone and related quinone derivatives have used 3D-QSAR to design new inhibitors. nih.govmdpi.com For a series of pyrimido-isoquinolin-quinones, CoMFA and CoMSIA models demonstrated that steric, electronic, and hydrogen-bond acceptor properties were key contributors to antibacterial activity. mdpi.com A QSAR study on this compound would require a dataset of structurally similar analogues with measured biological activity. The resulting model could then be used to predict the activity of new derivatives and provide a mechanistic understanding of how modifications to the amino, hydroxyl, or anthraquinone core affect its biological function.

| QSAR Model | q² | r² | Key Findings |

| CoMFA | 0.81 | 0.97 | Steric and electrostatic fields are critical for activity (Example from PGAM1 inhibitors). frontiersin.orgnih.gov |

| CoMSIA | 0.82 | 0.96 | Steric, electrostatic, and H-bond acceptor fields influence activity (Example from PGAM1 inhibitors). frontiersin.orgnih.gov |

This table presents example statistical values from a 3D-QSAR study on anthraquinone derivatives to illustrate typical model quality.

Excited State Calculations (e.g., TD-DFT, CIS, ZINDO)

While DFT is excellent for ground-state properties, understanding a molecule's response to light requires the study of its electronic excited states. Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used for this purpose, as they can accurately predict properties like UV-Vis absorption spectra, excitation energies, and emission characteristics. mdpi.comresearchgate.net

TD-DFT has been extensively applied to organic dyes, including anthraquinones, to understand their photophysical behavior. researchgate.net The choice of the functional within TD-DFT is critical and can significantly affect the results. researchgate.net For anthraquinone compounds, studies have benchmarked various functionals to determine the most accurate approach for calculating properties like phosphorescence energies. mdpi.com It was found that for phosphorescence, Unrestricted DFT (UDFT) sometimes provides better results than TD-DFT, while TD-DFT is generally reliable for simulating absorption spectra. mdpi.com

For this compound, TD-DFT calculations would be essential to predict its color and photostability. The calculations would yield the energies of the lowest singlet (S₁) and triplet (T₁) excited states and the corresponding oscillator strengths, which determine the intensity of electronic transitions. This information is vital for applications where the molecule's interaction with light is important, such as in dyes or photosensitizers.

Prediction of Spectroscopic Properties (e.g., UV/Vis)

Computational chemistry, particularly through methods like Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of complex organic molecules such as this compound. These theoretical calculations provide valuable insights into the electronic transitions that govern the absorption of ultraviolet and visible light, which are fundamental to understanding the compound's color and photochemical behavior.

Research in the field has established that TD-DFT is a robust method for estimating the UV/Vis spectra of anthraquinone derivatives, often yielding results with a mean absolute error of less than 20 nm when compared to experimental data. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. Studies on a variety of substituted anthraquinones have demonstrated that functionals such as PBE0, B3LYP, and B3P86 are well-suited for this class of compounds.

The spectroscopic properties of anthraquinones are significantly influenced by the nature and position of their substituents. The introduction of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, typically leads to a bathochromic shift (a shift to longer wavelengths) of the maximum absorption peaks (λmax). This is due to the extension of the conjugated π-system and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Detailed theoretical investigations on similar amino-substituted anthraquinones have been conducted, providing a framework for understanding the electronic transitions. These studies typically involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths to generate a theoretical UV/Vis spectrum.

Based on general findings for this class of compounds, a predicted UV/Vis spectrum for this compound would likely exhibit characteristic bands in both the UV and visible regions. The transitions are generally of a π → π* nature, arising from the delocalized aromatic system.

Table 1: Predicted Spectroscopic Data for Anthraquinone Derivatives

| Compound | Method | Predicted λmax (nm) |

| 1,2-Dihydroxyanthraquinone | TD-DFT | Not explicitly found |

| This compound | TD-DFT | Data not available in searched literature |

Note: Specific predicted λmax values for this compound are not available in the publicly accessible literature reviewed for this article. The table structure is provided as a template for when such data becomes available.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Amino Substituents on Biological Mechanisms

The biological actions of many anthraquinones are rooted in their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), and to interfere with the synthesis of essential macromolecules like nucleic acids and proteins. nih.gov The presence, number, and position of hydroxyl (–OH) and amino (–NH₂) groups on the anthraquinone (B42736) ring system critically modulate these mechanisms. numberanalytics.com

Research demonstrates that hydroxyl substitution significantly impacts superoxide (B77818) generation. A study on a series of anthraquinonyl glucosaminosides found that the addition of successive hydroxyl groups to the anthraquinone nucleus increased the rate of superoxide production in rat heart sarcosomes. nih.gov This suggests that hydroxyl groups enhance the compound's capacity for redox cycling, a key component of its biological activity. The substitution pattern is also crucial; the 1,4-dihydroxy pattern was found to generate significantly more superoxide than the 1,8-dihydroxy arrangement. nih.gov While hydroxyl groups are important, they are not always essential for the activity of hydroxyanthraquinone derivatives. nih.gov

Amino groups also play a pivotal role. The polarity of substituents is correlated with antibacterial efficacy, with stronger polarity leading to more potent effects. nih.gov This indicates that the introduction of polar groups like –NH₂ can enhance the interaction of the molecule with bacterial components. Furthermore, studies on functionalized carbon dots have revealed a synergistic interaction between amino and carbonyl functional groups that can tailor the electronic and optical properties of a molecule, suggesting that the interplay between the amino group and the quinone carbonyls in 7-Amino-1,2-dihydroxyanthra-9,10-quinone is mechanistically significant. rsc.org The mechanisms of action for substituted anthraquinones are varied and can include the inhibition of biofilm formation, disruption of the cell wall, and the blockage of energy metabolism. nih.gov

| Substituent Feature | Influence on Biological Mechanism | Supporting Evidence |

|---|---|---|

| Increasing number of hydroxyl groups | Increases superoxide generation. nih.gov | Observed in studies with anthraquinonyl glucosaminosides. nih.gov |

| 1,4-Dihydroxy substitution pattern | Generates more superoxide compared to the 1,8-dihydroxy pattern. nih.gov | Comparative analysis of differently substituted aglycones. nih.gov |

| Polar substituents (e.g., amino groups) | Associated with more potent antibacterial effects. nih.gov | General SAR observation for anthraquinone derivatives. nih.gov |

| Synergistic amino-carbonyl interaction | Modifies electronic properties, likely affecting redox potential and overall activity. rsc.org | Inferred from studies on functionalized carbon dots. rsc.org |

Impact of Substitution Pattern on Interaction with Biomolecules (e.g., DNA, proteins)

The specific arrangement of substituents on the anthraquinone core dictates the mode and affinity of its binding to biomolecules such as DNA and proteins. Anthraquinones are known to interact with DNA primarily through intercalation between base pairs or by binding to the minor groove. nih.govmdpi.com The substitution pattern is a key determinant of which binding mode is preferred. nih.gov For example, studies have shown that while some cation-substituted anthraquinones bind primarily by intercalation, altering the substitution can shift the interaction to non-intercalative minor groove binding. nih.gov

Hydroxyl groups have been observed to stabilize the complex formed between anthraquinones and DNA. nih.gov This stabilization is critical for activities that rely on DNA binding, such as antibacterial action. nih.gov The interaction is also highly dependent on the specific DNA structure. Certain substituted anthraquinone derivatives show a specific and strong binding affinity for G-quadruplex DNA, a secondary structure found in telomeric regions. nih.gov The binding affinity can be quantified, as shown in the table below, where the N-2DEA derivative exhibits a higher binding constant (Kb) for G-quadruplex DNA compared to the N-1DEA derivative, indicating a more stable complex. nih.gov This interaction can lead to the thermal stabilization of the G-quadruplex structure. nih.govresearchgate.net

Molecular modeling and spectroscopic studies have further elucidated these interactions. For 1,2,4-trihydroxyanthraquinone (purpurin), molecular docking showed a strong binding affinity for DNA, with a calculated score indicating intercalation. researchgate.net The interactions are often stabilized by hydrogen bonding and π-stacking with DNA bases or amino acid residues in proteins. researchgate.net The ability to form intramolecular hydrogen bonds, for instance between a substituent and a nearby carbonyl oxygen, can also influence the molecule's conformation and its subsequent interaction with a biological target. nih.gov

| Compound | Biomolecule Target | Binding Affinity (Kb) | Observed Interaction |

|---|---|---|---|

| N-1DEA (diethyl group-tagged anthraquinone) | G-quadruplex DNA | 5.4 x 105 M-1nih.gov | Stacking or groove binding. nih.gov |

| N-2DEA (diethyl group-tagged anthraquinone) | G-quadruplex DNA | 1.6 x 106 M-1nih.gov | More specific binding than N-1DEA; stacking or groove binding. nih.gov |

| Purpurin (B114267) (1,2,4-trihydroxyanthraquinone) | Calf-thymus DNA | Docking Score: -6.18 researchgate.net | Intercalation; stronger binding affinity than ethidium (B1194527) bromide. researchgate.net |

Correlation between Electronic Properties and Mechanistic Activity

The mechanistic activity of anthraquinones is fundamentally linked to their electronic properties, which are tuned by the substituents. Electron-donating groups, such as hydroxyl and amino groups, alter the electron density distribution across the anthraquinone's conjugated system. This modification directly impacts the molecule's redox potential, which is a critical factor in mechanisms involving electron transfer, such as the generation of ROS. mdpi.comresearchgate.net

A key mechanistic pathway for DNA damage by some anthraquinones involves photoexcitation. Upon absorbing light, the anthraquinone can be promoted to an excited state. If intercalated within DNA, an electron transfer can occur from an electron-rich DNA base, typically guanine, to the excited anthraquinone. mdpi.com This process creates a charge-transfer state, which is the initial step in a cascade leading to oxidative DNA damage. mdpi.com The efficiency of this process requires that these charge-transfer states are energetically accessible. mdpi.com

The presence of specific substituents and the surrounding environment (like an aqueous solvent) can stabilize these crucial charge-transfer states, thereby enhancing the photosensitizer's efficiency. mdpi.com The synergistic electronic effects between amino and carbonyl groups can significantly shift the absorption properties of the molecule and facilitate charge transfer, which is vital for its mechanistic action. rsc.org Therefore, the electronic properties endowed by the 1,2-dihydroxy and 7-amino substitution pattern are not merely passive features but are actively correlated with the compound's ability to engage in charge-transfer processes and redox cycling, which underpin its biological effects.

| Substituent Property | Electronic Effect | Correlated Mechanistic Activity |

|---|---|---|

| Electron-donating groups (-OH, -NH₂) | Alters electron density and redox potential of the anthraquinone core. | Enhances capacity for redox cycling and generation of reactive oxygen species. mdpi.comresearchgate.net |

| Anthraquinone scaffold | Acts as a photosensitizer and electron acceptor in an excited state. | Facilitates photoinduced electron transfer from DNA bases (e.g., guanine). mdpi.com |

| Overall substitution pattern | Stabilizes charge-transfer states between the anthraquinone and biomolecules. | Increases the efficiency of oxidative damage pathways initiated by charge transfer. mdpi.com |

| Amino and carbonyl group synergy | Shifts absorption spectra and promotes frontier orbital hybridization. rsc.org | Enhances charge-transfer processes, potentially increasing overall biological activity. rsc.org |

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantification of 7-Amino-1,2-dihydroxyanthra-9,10-quinone. The method's high resolution and sensitivity make it ideal for separating the target compound from impurities and other components in a mixture.

In a typical research application, a reverse-phase HPLC method would be employed. A suitable column, such as a Newcrom R1, which has low silanol (B1196071) activity, can be effective. sielc.com The separation is achieved using a mobile phase, which is often a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, such as water with a small amount of acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications where the eluent is directed to a mass spectrometer for further analysis (LC-MS), formic acid is the preferred additive as it is volatile.

The quantification of this compound is achieved by integrating the area of its chromatographic peak and comparing it to a calibration curve constructed from known concentrations of a pure standard. The selection of the detector wavelength is critical for sensitivity and is typically set at the maximum absorbance wavelength of the compound. This HPLC method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate the compound for further studies. sielc.com

Table 1: Illustrative HPLC Parameters for Amino-dihydroxy-anthraquinone Analysis

| Parameter | Condition |

| Column | Newcrom R1, C18, or similar reverse-phase |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Wavelength | Determined by UV-Vis spectrum of the compound |

| Injection Volume | 5 - 20 µL |

LC-MS and GC-MS for Metabolite Profiling (in vitro, non-clinical)

Understanding the metabolic fate of this compound is essential in non-clinical, in vitro studies. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying and quantifying metabolites. nih.gov

In a typical in vitro study, the parent compound is incubated with liver microsomes or human fecal bacteria to simulate metabolic processes. researchgate.netnih.gov Following incubation, the sample is analyzed by LC-MS. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) is a particularly effective platform for this purpose, providing high sensitivity and accurate mass measurements for the identification of unknown metabolites. researchgate.netnih.gov

The primary metabolic transformations expected for anthraquinone (B42736) derivatives include hydroxylation, oxidation, methylation, deglycosylation, and esterification. researchgate.net The high-resolution mass data allows for the determination of the elemental composition of the metabolites, while the MS/MS fragmentation patterns provide structural information, enabling the characterization of the metabolic products. While GC-MS can also be used, it often requires derivatization of the metabolites to increase their volatility.

Table 2: Common Metabolic Reactions for Anthraquinones Identified by MS

| Metabolic Reaction | Description |

| Hydroxylation | Addition of a hydroxyl (-OH) group |

| Oxidation | Conversion of a functional group to a more oxidized state |

| Methylation | Addition of a methyl (-CH3) group |

| Deglycosylation | Removal of a sugar moiety |

| Acetylation | Addition of an acetyl group |

| Reduction | Conversion of a quinone to a hydroquinone (B1673460) or an anthrone |

Fluorescence Spectroscopy for Binding and Mechanistic Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of this compound to biological macromolecules, such as proteins and nucleic acids, and to probe the mechanisms of these interactions. Many anthraquinone derivatives exhibit intrinsic fluorescence, which can be altered upon binding to a target molecule. nih.govrsc.org

The principle of using fluorescence in binding studies often relies on the phenomenon of fluorescence quenching. When the fluorescent anthraquinone derivative binds to a protein, its fluorescence intensity may decrease (quenching) or increase. The extent of this change can be used to determine binding parameters, such as the binding constant (Ka) and the number of binding sites. rsc.org

Mechanistic insights can be gained by analyzing the nature of the quenching process. For instance, the quenching of fluorescence from amino-hydroxy-anthraquinones by aromatic hydrocarbons has been attributed to charge-transfer or electron-transfer interactions, leading to the formation of a charge-transfer type exciplex. rsc.org The study of fluorescence in different solvents can also provide information about the photophysical properties of the molecule and how its structure may change in different environments. rsc.org

Table 3: Key Parameters in Fluorescence Binding Studies

| Parameter | Description |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule |

| Fluorescence Quantum Yield (Φf) | Ratio of photons emitted to photons absorbed |

| Fluorescence Lifetime (τf) | Average time the molecule stays in its excited state |

| Binding Constant (Ka) | Measure of the affinity between the molecule and its binding partner |

| Stern-Volmer Constant (Ksv) | A measure of the efficiency of fluorescence quenching |

Future Research Directions and Potential Theoretical Applications

Design and Synthesis of Novel Analogues with Targeted Mechanistic Profiles

The synthesis of derivatives from a parent anthraquinone (B42736) structure is a well-established strategy to modulate biological activity and physicochemical properties. mdpi.comnih.gov Future research could focus on creating novel analogues of 7-Amino-1,2-dihydroxyanthra-9,10-quinone by modifying its core structure. The primary goals would be to enhance target specificity, improve potency, and fine-tune mechanistic actions.

Key synthetic strategies could include:

N-Alkylation/Arylation: Introducing various alkyl or aryl groups to the 7-amino position could alter the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

Acylation: Converting the amino group to an amide can change its hydrogen bonding capabilities and metabolic stability. For instance, creating anthraquinone-acetamido sulfonamide derivatives has been a strategy in developing new inhibitors. nih.gov

Modification of Hydroxyl Groups: Methylation or acylation of the 1,2-dihydroxy groups can affect the compound's redox properties and ability to chelate metal ions, which is often crucial for its mechanism of action. mdpi.com

Ring Substitution: Introducing substituents onto the unsubstituted aromatic ring can modulate the electronic properties of the entire quinone system.

Established synthetic reactions for creating anthraquinone derivatives include Friedel-Crafts reactions, Diels-Alder cycloadditions, and nucleophilic substitution reactions. dnu.dp.ua For example, amination of substituted 1,4-dihydroxyanthraquinones has been successfully achieved using reagents like butylamine (B146782) in the presence of a catalyst such as iodobenzene (B50100) diacetate. mdpi.com These established methods provide a robust platform for the rational design and synthesis of new analogues.

Table 1: Potential Synthetic Strategies for Novel Analogues

| Modification Site | Synthetic Strategy | Potential Outcome | Rationale |

|---|---|---|---|

| 7-Amino Group | N-Alkylation / N-Arylation | Altered lipophilicity and steric bulk | Enhance membrane permeability and modify target binding affinity. |

| 7-Amino Group | Acylation (e.g., with sulfonamides) | Modified electronic and H-bonding properties | Improve target specificity, as seen in carbonic anhydrase inhibitors. nih.gov |

| 1,2-Dihydroxy Groups | O-Methylation / O-Acylation | Altered redox potential and metal chelation | Modulate pro-oxidant activity and interaction with metalloenzymes. mdpi.com |

| Anthraquinone Core | Nucleophilic Aromatic Substitution | Introduction of new functional groups | Fine-tune electronic properties and introduce new interaction points. mdpi.comdnu.dp.ua |

Exploration of Untapped Biological Targets (in vitro)

Anthraquinone derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antibacterial, and enzyme inhibitory effects. nih.govnih.gov While some targets are well-documented, this compound and its future analogues could be screened against a broader range of biological targets in vitro to uncover novel therapeutic applications.

Potential untapped or underexplored targets include:

Carbonic Anhydrases (CAs): Certain anthraquinone-based sulfonamides have shown potent inhibitory activity against tumor-associated hCA IX isoforms. nih.gov Given its structure, the 7-amino group could be functionalized to incorporate zinc-binding groups, targeting these enzymes.

Tyrosinase: Some anthraquinone derivatives with hydroxyl moieties exhibit inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This suggests a potential application in treating hyperpigmentation disorders.

Mitochondrial Complex I: Quinone derivatives have been shown to inhibit mitochondrial Complex I, a critical component of the electron transport chain, leading to reduced cell viability in cancer cells. nih.gov The redox-active quinone core of the title compound makes it a candidate for investigation as a Complex I inhibitor.

Protein Kinases: The planar aromatic system of anthraquinones can intercalate into ATP-binding sites of various kinases. For example, derivatives have been shown to affect the expression of genes like PLK1, which is involved in cell cycle regulation. researchgate.net

Table 2: Potential Untapped Biological Targets and Rationale

| Potential Target | Rationale for Investigation | Example from Related Compounds |

|---|---|---|

| Carbonic Anhydrase IX | Structural similarity to known inhibitors; potential for modification at the amino group. | Anthraquinone-based benzenesulfonamides show potent inhibition. nih.gov |

| Tyrosinase | Hydroxyl groups are often key for tyrosinase inhibition. | A hydroxyl-containing anthraquinone-cyclopentanone derivative showed significant tyrosinase inhibitory activity. nih.gov |

| Mitochondrial Complex I | The quinone moiety is a known pharmacophore for Complex I inhibitors. | Quinone-based compounds were found to inhibit Complex I in a conformation-dependent manner. nih.gov |

| Protein Kinases (e.g., PLK1) | The anthraquinone scaffold can act as an ATP-competitive inhibitor. | A synthesized anthraquinone derivative induced G2/M arrest by inhibiting PLK1 gene expression. researchgate.net |

Theoretical Applications in Photoredox Catalysis and Materials Science

Beyond biology, the electronic properties of this compound make it an intriguing candidate for theoretical and practical applications in catalysis and materials science.

Photoredox Catalysis: Visible-light photoredox catalysis often utilizes organic dyes that can engage in single-electron transfer (SET) upon photoexcitation. nih.gov The extended π-system of the anthraquinone core, combined with the electron-donating amino and hydroxyl groups, is expected to lower the energy of the HOMO-LUMO gap, allowing for absorption of visible light. Theoretically, the photoexcited state of this compound could act as either a reductive or oxidative quencher, making it a potential organocatalyst for C-C bond formation or other radical reactions. nih.gov

Materials Science: Aminoanthraquinone derivatives have been investigated as organic semiconductors for applications in environmental sensors. researchgate.net The compound 2-aminoanthraquinone (B85984) has been used as an active material in humidity and temperature sensors due to its hydrophobic nature and high melting point. researchgate.net Similarly, this compound could be explored for its potential in optoelectronics. solubilityofthings.com Its ability to form thin films and its inherent chromophoric and electronic properties could be harnessed to create novel sensors, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) cells.

Development of Mechanistic Probes

To better understand how this compound and its analogues exert their biological effects, mechanistic probes can be designed. These are modified versions of the parent compound that help to identify cellular targets and elucidate downstream pathways.

Potential strategies include:

Fluorescent Tagging: A fluorophore could be attached, likely via the 7-amino group, to visualize the compound's subcellular localization and identify binding partners through microscopy.